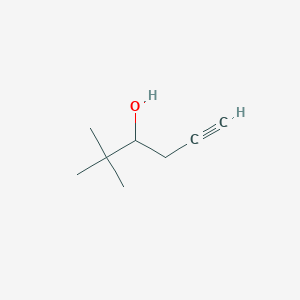

2,2-Dimethylhex-5-yn-3-ol

Description

Contextualization within the Broader Field of Alkynols and Tertiary Alcohols Research

Alkynols, and particularly propargyl alcohols (where the hydroxyl group is on a carbon adjacent to a triple bond), are highly versatile building blocks in organic synthesis. Their utility stems from the dual reactivity of the alcohol and the alkyne functionalities. The hydroxyl group can be derivatized or can direct the stereochemical outcome of nearby reactions, while the alkyne can participate in a wide array of transformations, including additions, cycloadditions, and coupling reactions.

Tertiary alcohols, on the other hand, are prevalent motifs in many natural products and pharmaceutically active compounds. Their synthesis and incorporation into larger molecules are of great importance in medicinal chemistry. The tertiary nature of the alcohol in 2,2-Dimethylhex-5-yn-3-ol, conferred by the bulky tert-butyl group, presents both challenges and opportunities in synthesis. This steric hindrance can influence the reactivity of the adjacent functional groups and can be exploited to achieve high selectivity in certain chemical transformations.

Strategic Importance of the this compound Scaffold in Modern Organic Synthesis Methodologies

The this compound scaffold is of strategic importance due to the orthogonal reactivity of its functional groups. The terminal alkyne provides a handle for a variety of powerful carbon-carbon bond-forming reactions. These include the Sonogashira coupling, Glaser coupling, and click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are fundamental in the construction of complex molecular architectures.

The tertiary propargylic alcohol moiety itself is a key structural element. The synthesis of such sterically encumbered alcohols often requires careful selection of reagents and conditions to overcome the steric hindrance of the ketone precursor (pinacolone in this case). The development of enantioselective methods for the synthesis of chiral tertiary propargylic alcohols is an active area of research, as these chiral building blocks are highly valuable for the synthesis of enantiomerically pure target molecules. researchgate.netresearchgate.net

Current Research Challenges and Prospective Opportunities for this compound

A primary research challenge associated with this compound and similar tertiary alkynols is their stereoselective synthesis. The creation of the chiral center at the hydroxyl-bearing carbon with high enantiomeric excess is a non-trivial task. Modern synthetic methods, often employing chiral ligands or catalysts, are being developed to address this challenge. nist.govnih.gov

Prospective opportunities for this compound lie in its use as a versatile intermediate in target-oriented synthesis. The alkyne can be elaborated into a variety of other functional groups or used to link molecular fragments. The tertiary alcohol can be a key pharmacophore or can be used to introduce conformational rigidity into a molecule. Furthermore, the unique steric and electronic properties of the tert-butyl group can be exploited in the design of new catalysts or functional materials where this scaffold is incorporated.

Physicochemical Properties of this compound and a Related Analog

| Property | This compound (Predicted) | 2,2-Dimethyl-5-hexen-3-ol (Alkene Analog) |

| Molecular Formula | C₈H₁₄O | C₈H₁₆O nist.govnih.gov |

| Molecular Weight | 126.20 g/mol | 128.21 g/mol nist.govnih.gov |

| CAS Number | Not available | 19550-89-1 nist.govnih.gov |

| Boiling Point | Not available | 166.5 °C echemi.com |

| Density | Not available | 0.834 g/cm³ echemi.com |

| Refractive Index | Not available | 1.437 echemi.com |

| Flash Point | Not available | 61.2 °C echemi.com |

| Structure |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylhex-5-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-5-6-7(9)8(2,3)4/h1,7,9H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTKFMYMEUWRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC#C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312282 | |

| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53723-35-6 | |

| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53723-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-5-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 2,2 Dimethylhex 5 Yn 3 Ol

Reactions Involving the Alkyne Moiety of 2,2-Dimethylhex-5-yn-3-ol

The terminal alkyne functionality of this compound is a site of rich chemical reactivity, readily participating in various addition and coupling reactions.

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the carbon-carbon triple bond. These reactions are fundamental in converting alkynes to other functional groups.

Hydration: The acid-catalyzed hydration of terminal alkynes, such as the one in this compound, typically follows Markovnikov's rule. In the presence of a mercury salt (like HgSO₄) in aqueous sulfuric acid, the reaction is expected to yield a methyl ketone. The reaction proceeds via the formation of an intermediate enol, which then tautomerizes to the more stable keto form.

Hydroboration-Oxidation: This two-step process provides a complementary method to hydration, yielding the anti-Markovnikov product. The reaction of this compound with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex or 9-borabicyclo[3.3.1]nonane), followed by oxidation with hydrogen peroxide in a basic medium, would be expected to produce an aldehyde, specifically 2,2-dimethyl-3-hydroxyhexanal. This transformation is highly valuable for the synthesis of aldehydes from terminal alkynes.

Hydrosilylation: The addition of a silicon hydride across the alkyne can be catalyzed by various transition metals, with the regioselectivity and stereoselectivity being highly dependent on the chosen catalyst. sigmaaldrich.comscientificspectator.commdpi.comresearchgate.netnih.gov Platinum catalysts, such as Speier's or Karstedt's catalyst, generally favor the formation of the trans-β-vinylsilane. sigmaaldrich.com In contrast, ruthenium-based catalysts, like [Cp*Ru(MeCN)₃]PF₆, are known to promote the formation of the α-vinylsilane (1,1-disubstituted). sigmaaldrich.comnih.gov Rhodium catalysts can also be employed, often leading to the cis-β-vinylsilane. sigmaaldrich.comresearchgate.net The choice of silane (B1218182) and reaction conditions also plays a crucial role in determining the outcome of the reaction. scientificspectator.com

| Reaction | Reagents | Expected Major Product |

| Hydration (Markovnikov) | HgSO₄, H₂SO₄, H₂O | 2,2-Dimethylhexan-3-one-5-ol |

| Hydroboration-Oxidation (anti-Markovnikov) | 1. BH₃·THF 2. H₂O₂, NaOH | 2,2-Dimethyl-3-hydroxyhexanal |

| Hydrosilylation (trans-β) | HSiR₃, Pt catalyst | (E)-2,2-Dimethyl-5-(trialkylsilyl)hex-5-en-3-ol |

| Hydrosilylation (α) | HSiR₃, Ru catalyst | 2,2-Dimethyl-5-(trialkylsilyl)hex-4-en-3-ol |

The terminal alkyne of this compound can readily participate in various cross-coupling reactions to form new carbon-carbon bonds.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction is a powerful tool for the formation of a bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net The reaction of this compound with an aryl iodide or bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (typically an amine like triethylamine) would yield a substituted arylalkyne. organic-chemistry.orgwikipedia.orgresearchgate.net The reaction conditions are generally mild, making it compatible with a wide range of functional groups. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. nih.govorganic-chemistry.org The terminal alkyne of this compound can be converted to an organozinc reagent, which can then be coupled with various aryl or vinyl halides. This method is known for its high functional group tolerance. organic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Sonogashira | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄, CuI, Et₃N | 6-Aryl-2,2-dimethylhex-5-yn-3-ol |

| Negishi | Aryl/Vinyl Halide (after formation of organozinc) | Pd or Ni catalyst (e.g., Pd(dppf)Cl₂) | 6-Aryl-2,2-dimethylhex-5-yn-3-ol |

The alkyne moiety can participate in various cycloaddition and cyclization reactions to construct cyclic structures.

Pauson-Khand Reaction: This is a [2+2+1] cycloaddition reaction between an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form a cyclopentenone. wikipedia.orgnih.govnih.govorganic-chemistry.orguwindsor.ca The intermolecular reaction of this compound with an alkene (e.g., norbornene) in the presence of dicobalt octacarbonyl would be expected to yield a bicyclic cyclopentenone. nih.govuwindsor.ca The regioselectivity of the reaction is influenced by the steric bulk of the substituents on the alkyne. nih.gov

[3+2] Cycloaddition (Huisgen Cycloaddition): The terminal alkyne can undergo a 1,3-dipolar cycloaddition with an azide (B81097) to form a triazole ring. This reaction, particularly the copper-catalyzed version (CuAAC), is a prominent example of "click chemistry" due to its high efficiency and specificity.

Transformations at the Tertiary Alcohol Center of this compound

The tertiary propargylic alcohol group is also a site for important chemical transformations, including substitution and rearrangement reactions.

The hydroxyl group of the tertiary alcohol can be replaced by various nucleophiles, often after activation. For instance, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) would be expected to convert the alcohol to the corresponding bromide or chloride, respectively. These propargylic halides are themselves valuable synthetic intermediates.

Propargylic alcohols can undergo acid-catalyzed rearrangements.

Radical and Cationic Intermediate Chemistry in this compound Transformations

The unique structural features of this compound, namely the presence of a terminal alkyne and a tertiary alcohol, render it susceptible to a variety of transformations involving radical and cationic intermediates. These reactive intermediates open up pathways to diverse molecular architectures.

One of the prominent reactions involving a cationic intermediate is the Meyer-Schuster rearrangement . This acid-catalyzed rearrangement transforms tertiary propargyl alcohols into α,β-unsaturated ketones. nih.govwikipedia.org The reaction is initiated by the protonation of the hydroxyl group, followed by its elimination as a water molecule to generate a resonance-stabilized vinyl cation. Subsequent attack by a water molecule and tautomerization leads to the final product. For this compound, this rearrangement would be expected to yield 2,2-dimethylhex-4-en-3-one.

A competing reaction, particularly under strongly acidic conditions, is the Rupe rearrangement , which also proceeds through cationic intermediates but yields α,β-unsaturated ketones with a different substitution pattern. wikipedia.org

The terminal alkyne functionality in this compound is also a handle for radical reactions. For instance, the reaction with hydroxyl radicals can be initiated, indicating its susceptibility to oxidative conditions. smolecule.com While specific studies on radical cyclizations of this compound are not extensively detailed in the provided search results, the general principles of radical chemistry suggest that this compound could undergo intramolecular cyclizations to form cyclic ethers or carbocycles upon activation with suitable radical initiators.

The following table summarizes the expected products from the Meyer-Schuster and Rupe rearrangements of this compound.

| Starting Material | Reaction | Key Intermediate | Expected Product |

| This compound | Meyer-Schuster Rearrangement | Vinyl Cation | 2,2-Dimethylhex-4-en-3-one |

| This compound | Rupe Rearrangement | Allenic Cation | (E/Z)-2,2-Dimethylhepta-3,5-dien-4-one |

Advanced Functional Group Interconversions and Derivatization Strategies for this compound

The functional groups of this compound provide a versatile platform for a range of derivatization strategies, enabling the synthesis of more complex molecules.

A significant transformation of the terminal alkyne is its participation in cycloaddition reactions . The Pauson-Khand reaction , a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, is a powerful method for constructing α,β-cyclopentenones. wikipedia.orgthieme-connect.de While specific applications to this compound are not detailed in the search results, this reaction represents a potential pathway to bicyclic cyclopentenone derivatives if an appropriate alkene tether is present or if the reaction is performed intermolecularly. The reaction is typically mediated by a cobalt-carbonyl complex. nih.govwikipedia.orgthieme-connect.de

Another important class of derivatization involves the synthesis of heterocycles . The alkyne moiety can be a key building block for the construction of furan (B31954) rings. Various catalytic methods, often employing transition metals like gold or palladium, can facilitate the cyclization of alkynyl alcohols or their derivatives to form substituted furans.

Furthermore, the terminal alkyne can undergo cross-coupling reactions . For example, palladium-mediated hydrostannylation followed by a Stille cross-coupling can be employed to introduce new carbon-carbon bonds at the terminal position of the alkyne, leading to a wide array of more complex structures. smolecule.com The hydroxyl group can also be a site for derivatization, such as through esterification with reagents like acetic anhydride. smolecule.com

The table below outlines some potential derivatization strategies for this compound.

| Reaction Type | Reagents/Catalyst | Functional Group Targeted | Potential Product Class |

| Pauson-Khand Reaction | Co2(CO)8, Alkene, CO | Alkyne | Cyclopentenones |

| Furan Synthesis | Au or Pd catalyst | Alkyne, Hydroxyl | Substituted Furans |

| Stille Cross-Coupling | Bu3SnH, Pd catalyst, Aryl/Vinyl halide | Alkyne | Substituted Alkenes/Arenes |

| Esterification | Acetic Anhydride | Hydroxyl | Esters |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 2,2 Dimethylhex 5 Yn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of 2,2-dimethylhex-5-yn-3-ol.

Advanced 1D and 2D NMR Techniques for Connectivity and Configuration Analysis

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the protons and carbons in the molecule. libretexts.org The protons bound to sp-hybridized carbons in alkynes typically resonate at chemical shifts between 1.7 and 3.1 ppm. libretexts.org For propargyl alcohol, the parent compound, ¹H NMR spectra have been extensively studied. researchgate.netchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons, such as the relationship between the hydroxyl proton, the methine proton at C3, and the methylene (B1212753) protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the quaternary tert-butyl group to the main chain and linking the propargyl group to the carbinol carbon (C3).

The expected NMR data, based on analysis of similar structures, provides a clear spectral signature for the compound. upi.edu

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (C(CH₃)₃) | ~0.95 (s, 9H) | ~25.5 |

| 2 (C(CH₃)₃) | - | ~35.0 |

| 3 (CHOH) | ~3.80 (t, 1H) | ~78.0 |

| 4 (CH₂) | ~2.35 (dd, 2H) | ~25.0 |

| 5 (C≡CH) | - | ~82.0 |

| 6 (C≡CH) | ~2.05 (t, 1H) | ~70.0 |

| OH | Variable | - |

Note: Predicted values are based on standard chemical shift tables and analysis of analogous compounds. Actual values may vary depending on solvent and experimental conditions.

Isotopic Labeling Studies in NMR Analysis for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace reaction pathways and elucidate structural details that may be ambiguous in standard NMR spectra. sigmaaldrich.comnih.gov For this compound, several labeling strategies could provide mechanistic insights.

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium simplifies ¹H NMR spectra and helps confirm signal assignments. wikipedia.org For instance, performing a D₂O exchange experiment would cause the hydroxyl (-OH) proton signal to disappear, definitively identifying its resonance. openochem.orglibretexts.orgchemtube3d.com This is a standard method for identifying labile protons. openochem.org Furthermore, synthesizing the molecule with deuterium at the α-carbon (C3) could be used to study kinetic isotope effects in oxidation or rearrangement reactions. nih.gov

Carbon-13 (¹³C) Labeling: Although natural abundance ¹³C NMR is standard, selective ¹³C enrichment at specific positions (e.g., the alkyne carbons C5 or C6) can dramatically enhance signal intensity for those carbons. This allows for easier tracking of these atoms through chemical transformations, such as in polymerization or rearrangement studies. sigmaaldrich.com

These labeling studies, while not routine for simple characterization, are invaluable tools in advanced mechanistic and biosynthetic investigations. rsc.org

Vibrational Spectroscopy (IR and Raman) in Functional Group Identification and Interaction Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. pressbooks.pub

O-H Stretch: The hydroxyl group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the range of 3600-3200 cm⁻¹. youtube.comyoutube.com The broadness is due to intermolecular hydrogen bonding. In dilute, non-polar solvents, a sharper, "free" O-H stretch may be observed around 3600 cm⁻¹.

C-H Stretches: The spectrum will show C(sp³)-H stretching absorptions just below 3000 cm⁻¹ for the tert-butyl and methylene groups. Crucially, the terminal alkyne presents a sharp, characteristic C(sp)-H stretching peak at approximately 3300 cm⁻¹. libretexts.org

C≡C Stretch: The carbon-carbon triple bond stretch of a terminal alkyne appears as a sharp, weak to medium absorption in the 2150-2100 cm⁻¹ region of the IR spectrum. libretexts.org Symmetrical internal alkynes may not show this band, but it is expected for a terminal alkyne like this compound.

C-O Stretch: The C-O stretching vibration for a secondary alcohol appears in the fingerprint region, typically between 1150 and 1050 cm⁻¹. youtube.com

Raman spectroscopy is particularly sensitive to non-polar bonds and serves as an excellent complementary technique. nih.gov The C≡C triple bond, which can be a weak absorber in the IR, often produces a strong signal in the Raman spectrum, making it a useful probe. nih.govacs.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|---|

| Alcohol | O-H | Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Terminal Alkyne | ≡C-H | Stretch | ~3300 | Medium, Sharp |

| Alkyl | C-H | Stretch | 2970 - 2850 | Strong |

| Alkyne | C≡C | Stretch | 2150 - 2100 | Weak to Medium, Sharp |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns. nih.gov For this compound (C₈H₁₄O), the nominal molecular weight is 126 g/mol .

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which then undergoes characteristic fragmentation. For alcohols, the molecular ion peak is often weak or absent. libretexts.org The fragmentation of propargyl alcohols is well-documented. nist.govnih.govresearchgate.netmassbank.eu Key fragmentation pathways for this compound would include:

Alpha-Cleavage: The most favorable fragmentation for alcohols is the cleavage of a C-C bond adjacent to the oxygen atom. libretexts.org Loss of the tert-butyl group ([M - 57]⁺) would be a very prominent fragmentation pathway, leading to a strong peak at m/z 69. Loss of the propargyl group ([M - 39]⁺) would result in a peak at m/z 87.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is common for alcohols, which would produce a peak at m/z 108 ([M - 18]⁺).

Propargylic Cleavage: Fragmentation at the bond beta to the triple bond can also occur.

Expected Key Fragments in the Mass Spectrum of this compound (EI)

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 108 | [M - H₂O]⁺˙ | Dehydration |

| 69 | [M - C(CH₃)₃]⁺ | Alpha-cleavage, loss of tert-butyl radical |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

X-ray Crystallography in Stereochemical and Conformational Analysis of Derivatives or Related Compounds

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including absolute stereochemistry and detailed conformational information in the solid state. tcichemicals.com While obtaining a suitable single crystal of the parent alcohol, this compound, may be challenging due to its relatively low melting point and potential for conformational disorder, its derivatives are excellent candidates for crystallographic analysis. pressbooks.pub

By reacting the chiral alcohol with a heavy-atom-containing chiral derivatizing agent, one can resolve the enantiomers and determine the absolute configuration of the stereocenter at C3 using anomalous dispersion effects. Furthermore, crystallographic data reveals precise bond lengths, bond angles, and torsion angles. This information is critical for understanding intramolecular and intermolecular interactions, such as hydrogen-bonding networks involving the hydroxyl group, which dictate the packing of molecules in the crystal lattice.

Methodologies for Chiral Purity Assessment and Enantiomeric Excess Determination

Since this compound is a chiral molecule, assessing its enantiomeric purity is essential, particularly after asymmetric synthesis. The enantiomeric excess (ee) quantifies the purity of the sample. heraldopenaccess.us

Several methods are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. heraldopenaccess.usuma.es The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation of the peaks, allowing for accurate quantification. uma.es

Chiral Gas Chromatography (GC): Similar to HPLC, this technique uses a capillary column coated with a chiral stationary phase to separate the volatile enantiomers.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): Enantiomers are spectrally indistinguishable in a standard NMR experiment. rsc.org However, by reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid, a pair of diastereomers is formed. wikipedia.org These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original alcohol. tcichemicals.comwikipedia.org Other advanced CDAs, including those containing fluorine for ¹⁹F NMR analysis, offer high sensitivity and resolution for these determinations. rsc.orgacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Propargyl alcohol |

Computational and Theoretical Chemistry Investigations of 2,2 Dimethylhex 5 Yn 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. Methods like Density Functional Theory (DFT) are employed to model the electron distribution within 2,2-Dimethylhex-5-yn-3-ol. These calculations can determine key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For an alkynol like this compound, the electron-rich triple bond and the oxygen atom of the hydroxyl group are expected to be significant contributors to the HOMO, making them likely sites for electrophilic attack.

Detailed Research Findings:

Molecular Orbitals: The HOMO of this compound would likely be localized on the π-system of the alkyne and the lone pairs of the oxygen atom. The LUMO would be expected to be an antibonding orbital associated with the C-O or C-H bonds.

Electrostatic Potential: The electrostatic potential map would show negative potential (red color) around the oxygen atom and the triple bond, indicating regions susceptible to electrophilic attack. Positive potential (blue color) would be found around the hydroxyl hydrogen, making it a potential site for nucleophilic interaction or hydrogen bonding.

Reactivity Descriptors: Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -9.5 eV | Indicates the energy of the highest energy electrons; related to the ionization potential. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the electron affinity. |

| HOMO-LUMO Gap | 10.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Charge on O | -0.7 e | Suggests a partial negative charge on the oxygen atom, making it a nucleophilic center. |

| Mulliken Charge on H (of OH) | +0.4 e | Suggests a partial positive charge on the hydroxyl proton, indicating its acidic character. |

Conformational Analysis and Molecular Dynamics Simulations of Alkynols

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for their interconversion. This is typically done by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.

Detailed Research Findings:

Stable Conformers: The conformational landscape of this compound would be determined by the rotation around the C3-C4 bond. The presence of the bulky tert-butyl group would likely lead to a few low-energy conformers where steric hindrance is minimized.

Intramolecular Interactions: The analysis would also investigate the possibility of intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the alkyne, which can stabilize certain conformations.

Dynamic Behavior: MD simulations could show the time evolution of the dihedral angles, revealing the preferred conformations and the frequency of transitions between them. This is particularly important for understanding how the molecule might orient itself when approaching a reactant or a biological target.

Table 2: Relative Energies of Potential Conformers of this compound (Illustrative)

| Conformer (Defined by Dihedral Angle) | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

| Anti-periplanar | 0.00 | 65 | Lowest energy, sterically favored. |

| Gauche (+) | 1.2 | 17.5 | Potential for weak intramolecular interaction. |

| Gauche (-) | 1.2 | 17.5 | Potential for weak intramolecular interaction. |

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, this could involve studying its oxidation, reduction, or participation in coupling reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed.

The identification of the transition state structure is a key goal, as it represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Techniques such as quantum mechanics/molecular mechanics (QM/MM) can be used to study reactions in complex environments, like in the presence of a solvent or a catalyst. arxiv.org

Detailed Research Findings:

Reaction Pathways: For a reaction such as the hydration of the alkyne, computational studies could compare different possible mechanisms (e.g., acid-catalyzed vs. metal-catalyzed) to determine the most favorable pathway.

Transition State Geometry: The geometry of the transition state would reveal the specific arrangement of atoms at the point of bond breaking and forming, providing crucial information for understanding the reaction's stereochemistry and for designing catalysts that can lower the activation energy.

Prediction and Interpretation of Spectroscopic Data using Theoretical Methods

Theoretical methods can be used to predict various types of spectra, including NMR, IR, and Raman. These predictions are invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra. nih.gov For this compound, computational spectroscopy can provide a detailed assignment of the observed spectral peaks to specific atoms and vibrational modes.

The prediction of NMR chemical shifts, for instance, is often done using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The accuracy of these predictions has become high enough to aid in the structural elucidation of complex molecules. frontiersin.org Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an IR spectrum to specific bond stretches, bends, and torsions.

Detailed Research Findings:

NMR Spectra: Calculations would predict the 1H and 13C chemical shifts for each unique atom in this compound. This would help in assigning the experimental spectrum, especially for the carbons and protons near the chiral center and the tert-butyl group.

IR Spectra: The computed IR spectrum would show characteristic peaks for the O-H stretch, the C≡C stretch of the alkyne, and the C-H stretches. The position and intensity of these peaks would be sensitive to the molecule's conformation and any intermolecular interactions.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical) | Assignment |

| 13C NMR (δ, ppm) | 85.1 | ~84 ppm | C5 (alkyne) |

| 13C NMR (δ, ppm) | 71.2 | ~70 ppm | C6 (alkyne) |

| 13C NMR (δ, ppm) | 68.5 | ~67 ppm | C3 (carbinol) |

| 1H NMR (δ, ppm) | 3.85 | ~3.8 ppm | H on C3 |

| IR (cm-1) | 3350 | ~3300 cm-1 | O-H stretch (hydrogen-bonded) |

| IR (cm-1) | 2120 | ~2115 cm-1 | C≡C stretch (terminal alkyne) |

Studies on Intermolecular Interactions and Solvation Effects Relevant to this compound

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. frontiersin.org Computational studies can model these interactions explicitly, by including a number of solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium. proquest.com These studies are crucial for understanding solubility, reaction kinetics in solution, and the stability of different conformers in various solvents. rsc.org

For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the alkyne's π-system can also participate in hydrogen bonding. researchgate.netresearchgate.net The nature and strength of these interactions can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. nih.govnih.gov

Detailed Research Findings:

Hydrogen Bonding: Simulations of this compound in a protic solvent like water or methanol (B129727) would show the formation of strong hydrogen bonds with the hydroxyl group. The analysis could quantify the strength of these bonds and their effect on the molecule's geometry and vibrational frequencies.

Solvation Shell: The structure of the first solvation shell around the molecule could be determined, revealing how solvent molecules arrange themselves around the hydrophobic tert-butyl group and the hydrophilic hydroxyl group. frontiersin.org This has implications for the molecule's solubility and how it interacts with other solutes.

Solvent Effects on Conformation: The relative stability of the different conformers of this compound can change depending on the polarity of the solvent. A polar solvent might stabilize conformers with a larger dipole moment. researchgate.net

Exploration of Derivatives, Analogues, and Structural Modifications of 2,2 Dimethylhex 5 Yn 3 Ol

Synthesis of Stereoisomers and Enantiomerically Enriched Forms of 2,2-Dimethylhex-5-yn-3-ol

The presence of a chiral center at the C-3 position means that this compound can exist as two enantiomers, (R)- and (S)-2,2-dimethylhex-5-yn-3-ol. The synthesis of these stereoisomers in enantiomerically enriched or pure forms is paramount for applications where specific stereochemistry is critical. Several established strategies for the asymmetric synthesis of chiral propargyl alcohols are directly applicable.

One of the most common and effective methods is the asymmetric addition of a terminal alkyne to an aldehyde . organic-chemistry.org In the context of this compound, this would involve the addition of the propargyl anion (derived from propyne (B1212725) or a protected equivalent) to pivalaldehyde (2,2-dimethylpropanal). The key to achieving enantioselectivity is the use of a chiral catalyst or ligand that can differentiate between the two enantiotopic faces of the aldehyde's carbonyl group.

Prominent catalytic systems for this transformation include:

Zinc-based catalysts: The combination of Zn(OTf)₂ with a chiral amino alcohol ligand, such as (+)-N-methylephedrine, is a practical and widely used method. organic-chemistry.org This system can tolerate trace amounts of water and utilizes commercially available and inexpensive components.

Titanium-based catalysts: Inexpensive BINOL in conjunction with Ti(OiPr)₄ can effectively catalyze the reaction between alkynylzinc reagents and a wide array of aldehydes, yielding chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org

Indium-based catalysts: Asymmetric alkynylation of aldehydes can also be achieved using catalytic amounts of In(III)/BINOL complexes, which are believed to act as bifunctional catalysts, activating both the alkyne and the aldehyde. organic-chemistry.org

Another powerful strategy is the asymmetric reduction of the corresponding ynone , 2,2-dimethylhex-5-yn-3-one. This ketone precursor can be reduced to the chiral alcohol using various asymmetric transfer hydrogenation or direct hydrogenation methods with chiral catalysts. This approach has proven effective for a range of ynones, leading to high conversion and enantiomeric excess. rsc.org

A third, distinct approach involves the base-induced double elimination of a chiral β-alkoxy chloride . This protocol starts from a chiral precursor, often derived from commercially available chiral pool materials like tartaric acid, to yield enantiomerically pure propargyl alcohols. wikipedia.org

| Method | Key Reagents/Catalyst System | Precursors | General Principle | Reference |

|---|---|---|---|---|

| Asymmetric Alkynylation | Zn(OTf)₂ / (+)-N-Methylephedrine | Pivalaldehyde, Propargyl Grignard/Lithium | Chiral ligand-metal complex directs the nucleophilic attack of the alkyne to one face of the aldehyde. | organic-chemistry.org |

| Asymmetric Alkynylation | Ti(OiPr)₄ / BINOL | Pivalaldehyde, Alkynylzinc reagent | Chiral titanium-BINOL complex creates a chiral environment for the C-C bond formation. | organic-chemistry.org |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium catalysts | 2,2-Dimethylhex-5-yn-3-one | Catalyst transfers hydrogen from a source (e.g., isopropanol, formic acid) to the ketone in a stereoselective manner. | rsc.org |

| Base-Induced Elimination | LiNH₂ in liquid NH₃ | Chiral β-alkoxy chloride (derived from chiral pool) | Stereospecific elimination reaction from a pre-synthesized enantiopure precursor. | wikipedia.org |

Strategies for Functionalization and Chemical Diversification of the this compound Scaffold

The this compound scaffold possesses two primary reactive sites: the hydroxyl group and the terminal alkyne. This dual functionality allows for a wide range of chemical transformations to create a diverse library of derivatives.

Reactions at the Alkyne Moiety:

Pauson-Khand Reaction (PKR): This powerful [2+2+1] cycloaddition combines the alkyne of the scaffold, an alkene, and carbon monoxide to form a cyclopentenone. wikipedia.orgrsc.org The intramolecular version of this reaction is particularly useful for constructing fused bicyclic systems. acs.orgnih.gov The steric bulk of the tert-butyl group in this compound would be expected to influence the regioselectivity of the reaction, generally directing the most sterically demanding substituent to the position proximal to the carbonyl in the enone product. nih.gov

Electrophilic Halogenation: The alkyne can undergo electrophilic addition with halogen sources. Depending on the conditions and reagents (e.g., I₂, NIS, m-CPBA), this can lead to the formation of α-haloenones or β-haloenones through rearrangement pathways like the Meyer-Schuster rearrangement. rsc.orgnih.gov The significant steric hindrance from the tert-butyl group can influence the stereochemical outcome of these additions. rsc.org

Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts (or more modern gold/platinum catalysts), would yield the corresponding methyl ketone, 2,2-dimethyl-3-hydroxyhexan-5-one.

Coupling Reactions: The terminal alkyne is an ideal handle for Sonogashira, Cadiot-Chodkiewicz, or Glaser coupling reactions, enabling the connection of the scaffold to aryl, vinyl, or other alkynyl fragments, respectively.

Reactions at the Hydroxyl Group:

Oxidation: Oxidation of the secondary alcohol can yield the corresponding ketone, 2,2-dimethylhex-5-yn-3-one. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are suitable for this transformation.

Etherification and Esterification: Standard Williamson ether synthesis or esterification conditions can be used to cap the hydroxyl group, which can be important for protecting the alcohol during subsequent reactions or for modifying the molecule's physical properties.

Propargylic Substitution: The hydroxyl group can be activated, for instance by a Brønsted or Lewis acid, and subsequently displaced by a variety of nucleophiles. acs.orgrsc.org This allows for the introduction of carbon, nitrogen, sulfur, or other heteroatom-centered groups at the C-3 position. rsc.org

Combined Reactivity (Rearrangements):

Meyer-Schuster and Rupe Rearrangements: Under acidic conditions, propargylic alcohols like this compound can undergo rearrangement to form α,β-unsaturated ketones or aldehydes. wikipedia.orgnih.gov The specific product depends on the substitution pattern.

| Reaction Type | Functional Group Targeted | Typical Reagents | Product Class | Reference |

|---|---|---|---|---|

| Pauson-Khand Reaction | Alkyne | Co₂(CO)₈, Alkene, CO | Cyclopentenones | wikipedia.orgrsc.org |

| Meyer-Schuster Rearrangement | Alcohol and Alkyne | Acid catalyst (e.g., H₂SO₄) | α,β-Unsaturated Ketones | wikipedia.orgnih.gov |

| Iodo-Rearrangement | Alcohol and Alkyne | Iodine source (e.g., I₂, NIS) | α-Iodoenones | rsc.orgnih.gov |

| Propargylic Substitution | Alcohol | Acid catalyst + Nucleophile (e.g., Thiol) | Substituted Propargyl Derivatives | acs.orgrsc.org |

| Oxidation | Alcohol | PCC, Dess-Martin Periodinane | Ynones | ncert.nic.in |

| Sonogashira Coupling | Alkyne (terminal C-H) | Aryl/Vinyl Halide, Pd/Cu catalyst, Base | Aryl/Vinyl-substituted Alkynes | mdpi.com |

Comparative Studies of Structural Analogues and Their Reactivity Profiles

Understanding the reactivity of this compound is enhanced by comparing it to its structural analogues. These comparisons highlight the influence of the alkyne functionality and the bulky tert-butyl group.

Comparison with Saturated and Olefinic Analogues:

Acidity: The sp-hybridized carbon of the alkyne in this compound makes the hydroxyl proton significantly more acidic (pKa ≈ 13.6 for propargyl alcohol) compared to its alkene analogue, 2,2-dimethylhex-5-en-3-ol (pKa ≈ 15.5 for allyl alcohol), and its fully saturated analogue, 2,2-dimethylhexan-3-ol (pKa ≈ 16.1 for n-propanol). wikipedia.org This difference in acidity can affect reaction rates and mechanisms, particularly in base-mediated processes.

Reactivity with Solvated Electrons: Studies have shown that propargyl alcohols react more readily with solvated electrons than their corresponding allyl alcohol counterparts. cdnsciencepub.com This suggests a greater electron affinity for the alkyne system. cdnsciencepub.com

Comparison with Other Propargylic Alcohols (Steric and Electronic Effects):

Nucleophilic Substitution (Sₙ2 vs. Sₙ1): The reactivity of propargylic alcohols in substitution reactions is highly dependent on their substitution pattern. Tertiary propargylic alcohols tend to react through Sₙ1-type pathways involving a stabilized propargyl cation, whereas less-substituted secondary propargylic alcohols can react via an Sₙ2 mechanism. researchgate.net Due to the bulky tert-butyl group, this compound, a secondary alcohol, would experience significant steric hindrance for an Sₙ2 reaction at the C-3 position. ncert.nic.inbyjus.com This steric crowding dramatically inhibits the approach of a nucleophile, making Sₙ1-type or rearrangement pathways more likely under activating conditions. ncert.nic.inbyjus.com

Rearrangement Reactions: In rearrangements like the iodo-Meyer-Schuster, the nature of the substituents plays a key role. While aryl-substituted propargylic alcohols readily undergo 1,2-aryl shifts, alkyl-substituted ones like this compound follow a different course. thieme-connect.com The presence of the bulky t-butyl group has been observed to influence the E/Z selectivity in the formation of α-haloenone products, favoring the kinetic E-isomer in some cases. rsc.org

Pauson-Khand Reaction: The regioselectivity of the PKR is sensitive to steric bulk. When reacting an unsymmetrical alkyne, the more sterically encumbered substituent (in this case, the C(OH)C(CH₃)₃ group) typically ends up at the α-position of the resulting cyclopentenone. nih.gov Therefore, the reactivity profile of this compound would differ from a less hindered analogue like hex-5-yn-3-ol, which might give different regioselectivity or reaction rates.

Applications of 2,2 Dimethylhex 5 Yn 3 Ol in Advanced Organic Synthesis and Methodology Development

Role as a Versatile Synthetic Intermediate and Building Block in Complex Molecular Architectures

The strategic placement of a hydroxyl group adjacent to a terminal alkyne within 2,2-Dimethylhex-5-yn-3-ol provides a platform for constructing intricate molecular frameworks. The steric bulk of the tert-butyl group often imparts a high degree of regio- and stereoselectivity in its reactions, a desirable attribute in the synthesis of complex target molecules.

One of the cornerstone reactions for propargylic alcohols is the Nicholas reaction, which involves the stabilization of a propargylic carbocation by complexation of the alkyne moiety with dicobalt octacarbonyl (Co₂(CO)₈). nih.govuwindsor.ca This stabilization facilitates reactions with a variety of nucleophiles that would otherwise be difficult to achieve. uwindsor.ca For this compound, treatment with an acid after complexation would generate a cobalt-stabilized carbocation. This intermediate can then be trapped by internal or external nucleophiles to forge new carbon-carbon or carbon-heteroatom bonds, providing a pathway to highly functionalized products after decomplexation. nih.govresearchgate.net

Furthermore, this compound is an ideal precursor for creating enyne substrates necessary for the Pauson-Khand reaction (PKR). wikipedia.orgnih.gov The PKR is a powerful formal [2+2+1] cycloaddition that constructs a cyclopentenone ring from an alkyne, an alkene, and carbon monoxide. nih.gov By tethering an alkene to the hydroxyl group of this compound, an enyne substrate is formed, which can undergo an intramolecular PKR to yield bicyclic systems. illinois.edu The pronounced steric hindrance of the tert-butyl group is expected to direct the regiochemical outcome of the cycloaddition, with the bulky group positioned alpha to the carbonyl in the cyclopentenone product, a common feature in such reactions. nih.gov This predictable selectivity is highly valuable in the total synthesis of natural products containing fused ring systems. nih.govrsc.org

The alkyne and alcohol functionalities also allow for its use in the synthesis of important heterocyclic scaffolds like furans and butenolides. organic-chemistry.orgnih.govrug.nl For instance, gold- or other transition-metal-catalyzed cyclization reactions can convert alkynols into dihydrofuran or furan (B31954) rings, which are prevalent in numerous biologically active compounds. nih.govnih.gov

Table 1: Illustrative Syntheses of Complex Scaffolds from Propargylic Alcohols

| Reaction Type | Substrate Precursor | Key Reagents | Product Scaffold | Typical Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular Nicholas Reaction | Cobalt-complexed en-alkynol | BF₃·Et₂O, NMO | Cyclic Ether | Good | nih.gov |

| Intramolecular Pauson-Khand Reaction | Enyne derived from alkynol | Co₂(CO)₈, TMANO | Bicyclic Cyclopentenone | High | nih.gov |

| Gold-Catalyzed Cycloisomerization | En-alkynol | [IPrAuCl]/AgNTf₂ | Substituted Dihydropyran | High | nih.gov |

| Cobalt-Catalyzed Furan Synthesis | Alkynol and α-diazocarbonyl | [Co(P1)] | Polysubstituted Furan | Good to High | nih.gov |

Application in Catalyst and Ligand Design Research

While this compound is primarily used as a substrate, its structural elements are relevant to catalyst and ligand development. The dual functionality of an alkyne and an alcohol allows it to act as a bidentate or hemilabile ligand for various transition metals.

In the context of gold and rhodium catalysis, the substrate itself becomes an integral part of the catalytic cycle. Gold(I) complexes, being highly π-acidic, readily activate the alkyne of this compound, making it susceptible to nucleophilic attack. nih.govacs.org The hydroxyl group can act as an intramolecular nucleophile, or it can direct the coordination of the catalyst, influencing the stereochemical outcome of a reaction. The design of chiral ligands for gold catalysts often aims to create a specific steric and electronic environment around the metal center, and understanding the interaction of substrates like this compound with the catalyst is crucial for optimizing enantioselectivity.

Similarly, in rhodium-catalyzed processes, propargylic alcohols can be involved in the formation of key intermediates. chemrxiv.orgacs.org For example, rhodium catalysts can mediate the coupling of terminal alkynes with various partners, where the propargylic C-H bond is activated. acs.org The steric and electronic properties of the propargylic alcohol, including the bulky tert-butyl group and the hydroxyl function of this compound, can influence the stability and reactivity of the organometallic intermediates, thereby affecting catalyst turnover and selectivity. Research in this area contributes to the design of more efficient and selective rhodium catalyst systems for C-C and C-heteroatom bond formation.

Table 2: Metal Complexes and Ligands in Transformations of Propargylic Alcohols

| Metal Catalyst | Typical Ligand(s) | Reaction Type | Role of Propargylic Alcohol | Reference |

|---|---|---|---|---|

| Gold(I) | IPr, tBuXPhos | Cycloisomerization, [2+2] Cycloaddition | Activated Substrate | nih.govorgsyn.org |

| Rhodium(III) | Cp* | C-H Functionalization, Heteroannulation | Three-Carbon Synthon | chemrxiv.orgchemrxiv.org |

| Dicobalt Octacarbonyl | Carbon Monoxide (CO) | Pauson-Khand Reaction, Nicholas Reaction | Complexed Substrate/Intermediate | uwindsor.cawikipedia.org |

| Iridium(I) | PHOX-type ligands | Asymmetric Pauson-Khand Reaction | Chiral Substrate/Product Formation | thieme-connect.de |

Contribution to New Reaction Discovery and Optimization in Organic Chemistry

This compound and structurally related propargylic alcohols are pivotal in the discovery and optimization of novel synthetic methods. Their predictable, yet tunable, reactivity allows researchers to explore new catalytic cycles and cascade reactions.

The development of transition-metal-catalyzed reactions has greatly benefited from the use of propargylic alcohols. researchgate.net Gold- and rhodium-catalyzed reactions, in particular, have seen a surge of interest. nih.govnih.gov For instance, the gold-catalyzed cycloisomerization of alkynols has become a robust method for synthesizing oxygen heterocycles. nih.gov Studies using substrates like this compound help in understanding the reaction mechanism, including the role of key intermediates like vinyl-gold species or gold-stabilized carbocations, which in turn leads to the optimization of reaction conditions for higher yields and selectivities.

Rhodium-catalyzed reactions have also been expanded using propargylic alcohols as key starting materials. chemrxiv.org They have been employed as three-carbon synthons in heteroannulation cascade reactions to build complex, biologically relevant scaffolds like γ-carbolines in a single step. chemrxiv.orgchemrxiv.org The optimization of such complex transformations relies on understanding how substituents, such as the tert-butyl group in this compound, affect the rates and selectivities of the individual steps in the cascade.

The Pauson-Khand reaction provides another example of reaction optimization. wikipedia.org While originally a stoichiometric reaction requiring harsh conditions, catalytic variants have been developed using various metals like rhodium, iridium, and titanium. thieme-connect.de The use of sterically defined substrates is essential for probing the limits and capabilities of these new catalytic systems, leading to milder reaction conditions and broader substrate scope. The predictable regioselectivity imparted by the bulky t-butyl group makes this compound a valuable substrate for testing and refining these evolving methodologies. nih.gov

Table 3: Optimization of Key Reactions Involving Propargylic Alcohols

| Reaction | Catalyst System | Key Optimization Parameter | Improvement | Reference |

|---|---|---|---|---|

| Pauson-Khand Reaction | Co₂(CO)₈ with N-Oxide promoters | Addition of Promoter (e.g., NMO) | Milder conditions, increased reaction rates | wikipedia.org |

| Gold-Catalyzed Cycloaddition | Au(I) with bulky phosphine (B1218219) ligands | Ligand Steric Hindrance | Suppression of side reactions, improved yields | orgsyn.org |

| Rhodium-Catalyzed C-H Activation | [RhCp*Cl₂]₂ with AgSbF₆ | Use of Additives | Generation of active cationic species, broader scope | chemrxiv.org |

| Zinc-Mediated Alkynylation | Zn(OTf)₂ with N-Methylephedrine | Chiral Additive | High enantioselectivity in propargyl alcohol synthesis | organic-chemistry.org |

Future Research Directions and Emerging Paradigms in the Academic Study of 2,2 Dimethylhex 5 Yn 3 Ol

Unexplored Reactivity Pathways and Synthetic Opportunities

While the fundamental reactivity of propargylic alcohols is well-documented, the specific steric and electronic properties of 2,2-Dimethylhex-5-yn-3-ol—conferred by its bulky tert-butyl group adjacent to the hydroxyl-bearing stereocenter—present unique and unexplored opportunities. The tert-butyl group can exert significant steric hindrance, potentially directing the regioselectivity and stereoselectivity of reactions in novel ways compared to less hindered analogues.

Future investigations should focus on the following areas:

Multicomponent Reactions: Designing one-pot, multicomponent reactions that leverage the dual functionality of this compound is a promising frontier. For instance, developing a three-component reaction involving the alkyne, the alcohol, and a third reactant, such as CO2 and an amine to form β-oxopropylcarbamates, could provide rapid access to complex molecular architectures. chinesechemsoc.org

Intramolecular Cyclizations: The terminal alkyne and the secondary alcohol can participate in intramolecular cyclization or annulation reactions to form valuable heterocyclic or carbocyclic systems. researchgate.net Research into gold- or rhodium-catalyzed intramolecular processes could yield novel furan (B31954), pyran, or cyclopentane (B165970) derivatives, with the stereocenter of the starting material influencing the final product's geometry.

Deoxygenative Functionalization: Recent advances in photoredox catalysis have enabled the deoxygenative alkynylation of alcohols, converting the C-O bond into a C-C bond. researchgate.netmatilda.science Applying this methodology to this compound could lead to the formation of internal alkynes, which are crucial intermediates in materials science and pharmaceutical synthesis. researchgate.net

Click Chemistry and Derivatization: The terminal alkyne is a prime handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. Exploring the synthesis of this compound derivatives and their subsequent use in CuAAC would enable its conjugation to biomolecules, polymers, or functional materials, opening avenues in medicinal chemistry and materials science. mdpi.com

Integration with Sustainable and Innovative Synthetic Technologies and Processes

Aligning the synthesis and transformation of this compound with the principles of green chemistry is a critical future direction. rawsource.comresearchgate.net This involves adopting technologies that enhance efficiency, reduce waste, and improve safety.

Flow Chemistry: Continuous flow technology offers significant advantages for reactions involving potentially hazardous or unstable intermediates, such as metal acetylides used in the synthesis of propargyl alcohols. nih.govgoogle.com Performing the synthesis or subsequent transformations of this compound in a flow reactor can enable precise control over reaction parameters (temperature, pressure, residence time), improve heat and mass transfer, and allow for safe, on-demand generation of reactive species. researchgate.netacs.org This approach has been successfully used for deoxygenative alkynylation of alcohols and other complex syntheses, making it a prime candidate for future studies. researchgate.netmatilda.science

Sonochemistry (Ultrasonic Irradiation): Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions under milder conditions. mdpi.com Applying ultrasonic irradiation to the synthesis of isoxazoles or other heterocycles from propargyl alcohols has been shown to dramatically reduce reaction times and improve efficiency, often using green solvents like water. mdpi.com Investigating the effect of sonication on reactions involving this compound could unlock more efficient and sustainable synthetic routes.

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysts. For transformations involving the chiral center of this compound, biocatalytic methods are particularly attractive. Dynamic kinetic resolution (DKR), combining an enzyme (e.g., a lipase (B570770) like Candida antarctica lipase B) for enantioselective acylation with a metal catalyst for in situ racemization of the unreacted alcohol, can convert a racemic mixture entirely into a single enantiomerically pure ester. mdpi.com This has been successfully applied to various propargylic alcohols and represents a key area for producing enantiopure this compound. mdpi.comacs.org

| Technology | Conventional Approach (Batch) | Sustainable/Innovative Approach | Potential Advantages for this compound Chemistry |

|---|---|---|---|

| Process Control | Manual control of temperature/additions; potential for thermal runaways. | Flow Chemistry: Automated, precise control of parameters; superior heat/mass transfer. researchgate.netacs.org | Enhanced safety, reproducibility, and scalability of reactions. |

| Energy Input | Often requires prolonged heating with conventional methods. | Ultrasonic Irradiation: Energy provided by acoustic cavitation; accelerates reactions at lower bulk temperatures. mdpi.com | Reduced reaction times and energy consumption; potential for novel reactivity. |

| Stereoselectivity | Relies on chiral auxiliaries or stoichiometric chiral reagents. | Biocatalysis (e.g., DKR): Enzymes provide high enantioselectivity under mild, aqueous conditions. mdpi.comacs.org | Access to enantiomerically pure forms of the compound and its derivatives. |

| Solvent Use | Often relies on volatile organic solvents (VOCs). | Aqueous Systems/Green Solvents: Use of water or other environmentally benign solvents. mdpi.commdpi.com | Reduced environmental impact and improved process safety. |

Development of Next-Generation Catalytic Systems for this compound Transformations

The development of novel catalysts is central to advancing the chemistry of alkynes and propargyl alcohols. mdpi.comacs.org For this compound, future research will benefit from catalysts that are not only highly active and selective but also recyclable and environmentally benign.

Heterogeneous and Recyclable Catalysts: Moving from homogeneous to heterogeneous catalysts is a key goal for sustainable chemistry. Metal-Organic Frameworks (MOFs) have been shown to be effective, reusable catalysts for reactions involving propargyl alcohols and CO2. chinesechemsoc.org Similarly, developing polymer-supported or silica-anchored metal catalysts (e.g., copper or palladium) can facilitate easy separation and recycling, reducing metal contamination in the final products. mdpi.com These systems could be applied to Sonogashira couplings, A3 (aldehyde-alkyne-amine) coupling reactions, and cycloadditions using this compound as a substrate.

Gold Catalysis: Homogeneous gold catalysts are exceptionally effective at activating the C-C triple bond of alkynes towards nucleophilic attack due to their strong π-acidity. nih.gov Future work could explore gold-catalyzed multifunctionalization reactions of this compound, where the alkyne is transformed through a cascade process involving multiple bond formations in a single operation. nih.gov

Dual-Catalytic Systems: Combining two distinct catalysts to promote different steps in a single pot is a powerful strategy. A system combining a metal catalyst to activate the alkyne with an organocatalyst to activate another reaction partner could enable transformations that are not possible with a single catalyst. For example, a chiral phosphoric acid could be used alongside a transition metal catalyst to achieve highly stereocontrolled functionalization. researchgate.net

| Catalyst Type | Example System | Potential Application for this compound | Reference |

|---|---|---|---|

| Heterogeneous MOF | CuCe-CNA (Copper-Cerium Metal-Organic Framework) | Three-component coupling with CO2 and amines. | chinesechemsoc.org |

| Biocatalyst | Lipase + Vanadium Catalyst (for DKR) | Enantioselective acylation to produce enantiopure esters. | mdpi.com |

| Homogeneous Gold | (4-CF3Ph)3PAuCl / Selectfluor | Oxo-arylfluorination or other multifunctionalizations of the alkyne. | nih.gov |

| Recyclable Polymer-Supported | Polystyrene-supported zinc bromide | Coupling with acid chlorides to form ynones. | organic-chemistry.org |

Addressing Unanswered Questions in Stereocontrol and Selectivity of Related Reactions

The C3 carbon in this compound is a stereocenter, making the control of its absolute and relative stereochemistry a paramount challenge. While significant progress has been made in the asymmetric synthesis of propargylic alcohols, several questions remain. nih.gov

Asymmetric Alkynylation: The most direct route to enantiomerically enriched this compound is the asymmetric addition of a propargyl nucleophile to pivaldehyde (2,2-dimethylpropanal). Research should focus on optimizing catalytic systems for this sterically demanding transformation. While catalysts based on Zn(OTf)2/N-methylephedrine or Zn/ProPhenol are effective for many aldehydes, their efficacy with bulky aldehydes like pivaldehyde needs to be systematically studied. nih.govorganic-chemistry.orgacs.org The development of new, more sterically accessible chiral ligands is a key objective.

Substrate vs. Catalyst Control: In reactions of an already chiral this compound, understanding the interplay between the inherent chirality of the substrate and the chirality of an external catalyst is crucial. In "matched" pairings, the catalyst and substrate work together to enhance selectivity, while in "mismatched" pairings, they oppose each other, leading to lower selectivity or even inversion of the stereochemical outcome. nih.gov Systematically studying these effects in reactions like allenylboration or transition-metal-catalyzed couplings will be essential for predictable synthesis.

Regio- and Stereodivergent Synthesis: A sophisticated goal is the development of catalytic systems that can selectively produce different regioisomers or stereoisomers from the same starting material simply by changing the catalyst or reaction conditions. For example, in the hydrogenation of the alkyne, one catalyst might favor the Z-alkene while another favors the E-alkene. rsc.org Applying this concept to this compound could provide selective access to a wide range of diastereomerically pure products from a single precursor.

| Catalyst/Reagent System | Aldehyde Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Zn(OTf)2 / (+)-N-Methylephedrine | Aliphatic | 82-99% ee | organic-chemistry.org |

| In(III) / BINOL | Aromatic & Aliphatic | High enantioselectivity | organic-chemistry.org |

| Zn / (S,S)-ProPhenol | α,β-Unsaturated & Non-α-branched | Good to excellent ee | acs.org |

| Chiral Phosphoric Acid (Brønsted Acid) | Aromatic & Aliphatic (in Allenylboration) | >98% ee | nih.gov |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2-Dimethylhex-5-yn-3-ol with high purity?

- Methodological Answer : The synthesis typically involves alkyne functionalization and steric control due to the geminal dimethyl groups. A modified Sonogashira coupling or Grignard addition to a ketone intermediate (e.g., 2,2-dimethylpent-4-yn-3-one) under inert atmosphere is recommended . Key variables include:

- Catalyst : Palladium-based catalysts for cross-coupling reactions.

- Temperature : 0–5°C during alkyne addition to minimize side reactions.

- Solvent : Dry THF or diethyl ether to enhance nucleophilic attack.

Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (>95% purity) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (geminal dimethyl groups) and δ 2.5–3.0 ppm (protons adjacent to the hydroxyl group). The terminal alkyne proton appears as a singlet near δ 1.8–2.0 ppm .

- ¹³C NMR : Confirm the alkyne carbon at δ 70–85 ppm and quaternary carbons from dimethyl groups at δ 25–30 ppm.

- IR : Strong O–H stretch (~3400 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use explosion-proof equipment due to the alkyne’s reactivity.

- Work under inert gas (N₂/Ar) to prevent oxidation or polymerization.

- Wear nitrile gloves, safety goggles, and a lab coat. Avoid skin contact, as the compound may cause irritation .

- Waste must be neutralized with a mild acid (e.g., dilute HCl) before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can contradictions between experimental and computational NMR chemical shifts be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To resolve:

- Solvent Correction : Compare experimental data (CDCl₃ or DMSO-d₆) with DFT calculations (e.g., B3LYP/6-31G*) incorporating solvent models (e.g., PCM) .

- Dynamic Effects : Use molecular dynamics (MD) simulations to assess rotational barriers around the hydroxyl group, which may shift proton environments .

Q. What strategies optimize the regioselectivity of this compound in catalytic hydrogenation or electrophilic addition reactions?

- Methodological Answer :

- Hydrogenation : Use Lindlar’s catalyst (Pd/CaCO₃, quinoline) for partial hydrogenation of the alkyne to cis-alkene. Monitor pressure (1–2 atm H₂) and temperature (25–40°C) to avoid over-reduction .

- Electrophilic Addition : Employ BF₃·Et₂O as a Lewis acid to direct electrophiles (e.g., H₂O, HCl) to the terminal alkyne carbon. Steric hindrance from dimethyl groups favors Markovnikov addition .

Q. How does the steric environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The geminal dimethyl groups create a rigid, bulky structure that:

- Limits Substrate Accessibility : Use larger ligands (e.g., XPhos) to stabilize Pd(0) intermediates in Sonogashira couplings.

- Reduces Side Reactions : Steric shielding minimizes undesired homocoupling or alkyne oligomerization.

Kinetic studies (e.g., variable-temperature NMR) can quantify steric effects on reaction rates .

Q. What computational methods validate the stereoelectronic properties of this compound for drug discovery applications?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16, DFT/B3LYP) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The hydroxyl and alkyne groups often act as hydrogen-bond donors or π-system acceptors .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform under N₂ to measure decomposition onset temperature. Compare with literature values.

- Accelerated Rate Calorimetry (ARC) : Assess exothermic activity under adiabatic conditions. Contradictions may arise from impurities or moisture content; ensure anhydrous conditions during testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.